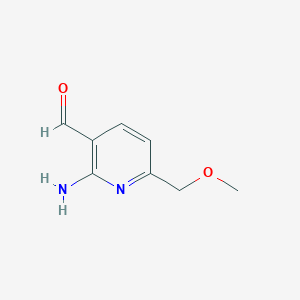












|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.C[Si](C=[N+]=[N-])(C)C.[NH2:20][C:21]1[C:26]([CH:27]=O)=[CH:25][CH:24]=[C:23]([CH2:29][O:30][CH3:31])[N:22]=1>O1CCCC1.C(O)(=O)C>[C:27]([C:26]1[C:21]([NH2:20])=[N:22][C:23]([CH2:29][O:30][CH3:31])=[CH:24][CH:25]=1)#[CH:1]
|


|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1C=O)COC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
which was stirred for 30 minutes at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes at that temperature
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the reaction mixture at −78° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes at 0° C
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was gradually warmed to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned into water and ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:heptane=2:3)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C(=NC(=CC1)COC)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |